molecular formula C10H17NO2 B3321315 Decahydroquinoline-4-carboxylic acid CAS No. 13337-72-9

Decahydroquinoline-4-carboxylic acid

Cat. No.: B3321315
CAS No.: 13337-72-9
M. Wt: 183.25 g/mol
InChI Key: KOHCZICXYWAFTC-UHFFFAOYSA-N
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Description

Decahydroquinoline-4-carboxylic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is characterized by a decahydroquinoline ring system, which is a saturated version of quinoline, and a carboxylic acid functional group at the 4-position. The unique structure of this compound makes it an important compound in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decahydroquinoline-4-carboxylic acid typically involves the hydrogenation of quinoline-4-carboxylic acid. This process can be carried out using various catalysts and reaction conditions. For example, the hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the use of Raney nickel as a catalyst under similar conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature, pressure, and catalyst concentration, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Decahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of this compound can lead to the formation of fully saturated derivatives.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or Raney nickel as catalysts.

    Substitution: Alcohols or amines in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC).

Major Products:

Scientific Research Applications

Decahydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decahydroquinoline-4-carboxylic acid and its derivatives varies depending on the specific application. In medicinal chemistry, these compounds often act as enzyme inhibitors or receptor antagonists. For example, certain derivatives inhibit histone deacetylases (HDACs), leading to the accumulation of acetylated histones and altered gene expression. This mechanism is particularly relevant in the development of anticancer drugs .

Comparison with Similar Compounds

    Quinoline-4-carboxylic acid: The unsaturated parent compound of decahydroquinoline-4-carboxylic acid.

    Tetrahydroquinoline-4-carboxylic acid: A partially saturated derivative.

    2-Phenylquinoline-4-carboxylic acid: A derivative with a phenyl group at the 2-position.

Uniqueness: this compound is unique due to its fully saturated ring system, which imparts different chemical and biological properties compared to its unsaturated and partially saturated counterparts. This saturation can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h7-9,11H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHCZICXYWAFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CCN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290835
Record name Decahydro-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13337-72-9
Record name Decahydro-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13337-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decahydro-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-quinoline carboxylic acid (1.5 g., 8.6 mmoles) in acetic acid (30 ml) containing 5% Rh/Al2O3 (400 mg) was reduced (4.2 kg, 85° C.) in a steel bomb for 15 hours. After cooling, the catalyst was filtered and the solvent was evaporated to dryness. The residue was triturated with EtOH/Et2O (50/50), filtered and washed with a minimum of Et2O to give pure 4-decahydroquinoline carboxylic acid (1.4 g, 90%) as white crystals, mp >300° C., see Burckhardt, Helferick, L. Wissel, J. Prak. Chim. 39 (1966). An analytical sample of its hydrochloride salt was recrystalized in acetonitrile/water. (Found: C 54.19; H 8.62; N 6.33. Calc. for C10H18ClNO2 : C 54.66 H 8.26; N 6.38). 1H NMR 400 MHz (H2O) δ=1.3-1.5 (4H, m) 1.67-1.76 (1H,m) 1.82-2.04 (5H, m) 2.29-2.4 (1H, m) 2.62-2.7 (1H, d t) 3.01-3.17 (1H, m) 3.46-3.57 (2H,m) 7.89 (1H, broad s, exchangeable D2O) 8.29 (1H broad s, exchangeable D2O).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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